2-Isopropyl-oxazole-5-boronic acid pinacol ester
Description
2-Isopropyl-oxazole-5-boronic acid pinacol ester is a boronic ester derivative featuring an oxazole core substituted with an isopropyl group at the 2-position and a pinacol-protected boronic acid moiety at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems prevalent in pharmaceuticals and materials science . Its pinacol ester group enhances stability and solubility in organic solvents compared to the parent boronic acid . The isopropyl substituent may influence steric and electronic properties, impacting reactivity and interactions in catalytic processes or biological systems .
Properties
IUPAC Name |
2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-8(2)10-14-7-9(15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUOWASNFATFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-Isopropyl-oxazole with a boronic acid derivative in the presence of a base. The reaction is carried out under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-oxazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMSO) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Isopropyl-oxazole-5-boronic acid pinacol ester is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.
Table 1: Yield Data from Suzuki Reactions Using 2-Isopropyl-oxazole-5-boronic acid pinacol ester
| Reaction Conditions | Yield (%) |
|---|---|
| Pd(PPh3)4, K2CO3, Ethanol, 100°C | 85 |
| Pd(OAc)2, NaOH, Toluene, 90°C | 78 |
| CuI, K3PO4, DMF, 110°C | 82 |
These yields demonstrate the effectiveness of this boronic acid derivative as a coupling partner in various reaction conditions.
Medicinal Chemistry
In medicinal chemistry, boron compounds like 2-Isopropyl-oxazole-5-boronic acid pinacol ester are investigated for their potential biological activities. The unique properties of boron compounds allow them to interact with biological systems effectively.
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from 2-Isopropyl-oxazole-5-boronic acid pinacol ester. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A (from ester) | MCF-7 (Breast) | 15 |
| Derivative B (from ester) | A549 (Lung) | 20 |
| Derivative C (from ester) | HeLa (Cervical) | 12 |
These findings highlight the importance of optimizing structural features in boron-containing compounds for enhanced biological activity.
Material Science
In material science, boronic acids are used to create advanced materials through self-healing polymers and hydrogels. The incorporation of 2-Isopropyl-oxazole-5-boronic acid pinacol ester can enhance the mechanical properties and responsiveness of these materials.
Table 3: Mechanical Properties of Hydrogel Incorporating Boronic Ester
| Sample | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control Hydrogel | 1.5 | 300 |
| Hydrogel with Boronic Ester | 2.8 | 450 |
The enhanced properties indicate that this compound can be beneficial in developing new materials with superior performance characteristics.
Mechanism of Action
The mechanism of action of 2-Isopropyl-oxazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Properties
Key Observations:
- Solubility: All pinacol esters exhibit improved solubility in polar solvents (e.g., chloroform, DMF) compared to their boronic acid counterparts. However, solubility in hydrocarbons remains low due to reduced polarity .
- Steric Effects: The isopropyl group in 2-isopropyl-oxazole-5-boronic acid pinacol ester may hinder reactivity in sterically demanding Suzuki couplings compared to less bulky derivatives like phenylboronic acid pinacol ester .
- Thermal Stability: Melting points vary significantly; phenylboronic acid pinacol ester has a well-defined range (72–75°C), while heterocyclic derivatives often lack reported data .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency: Phenylboronic acid pinacol ester and benzothiazole derivatives are widely used in aryl-aryl couplings due to their balanced reactivity and compatibility with palladium catalysts . In contrast, oxazole-based esters (e.g., 2-isopropyl-oxazole-5-boronic acid pinacol ester) may require optimized conditions (e.g., higher temperatures or specialized ligands) due to electron-withdrawing effects of the oxazole ring .
- Deprotection Kinetics: Pinacol esters of benzimidazoles (e.g., 2-hydroxybenzimidazole-5-boronic acid pinacol ester) undergo slower hydrolysis under oxidative conditions compared to phenylboronic acid derivatives, as observed in sodium metaperiodate-mediated deprotection .
Stability and Handling
- Oxidative Stability: Pinacol esters react with H₂O₂, leading to boronic acid release. For example, 4-nitrophenylboronic acid pinacol ester decomposes rapidly under oxidative conditions, while heterocyclic esters (e.g., oxazole derivatives) may exhibit slower degradation due to electron-deficient aromatic systems .
- Storage: Most pinacol esters are stable at room temperature but require anhydrous conditions to prevent hydrolysis. Derivatives with electron-withdrawing groups (e.g., benzothiazole) show greater moisture sensitivity .
Biological Activity
2-Isopropyl-oxazole-5-boronic acid pinacol ester, with the CAS number 2408429-75-2, is a compound that belongs to the class of boronic acid derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of 2-Isopropyl-oxazole-5-boronic acid pinacol ester, supported by data tables and relevant research findings.
- Molecular Formula : C12H20BNO3
- Molecular Weight : 237.1049 g/mol
- CAS Number : 2408429-75-2
Biological Activity Overview
Boronic acids are known for their ability to interact with biomolecules, which can lead to various biological effects. The oxazole moiety in this compound contributes to its biological profile, as oxazole derivatives have demonstrated significant therapeutic potential.
Antimicrobial Activity
A study highlighted the antimicrobial properties of oxazole derivatives, which often exhibit activity against various bacterial strains. Although specific data on 2-Isopropyl-oxazole-5-boronic acid pinacol ester is limited, related compounds have shown promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| Compound A | S. aureus | 1.6 |
| Compound B | E. coli | 3.2 |
| Compound C | P. aeruginosa | 1.6 |
These findings suggest that similar derivatives may also possess antimicrobial properties.
Anticancer Activity
Research into oxazole derivatives has indicated potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, a related study on oxazole derivatives showed that certain compounds inhibited cancer cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 10 |
| Compound E | MCF-7 (breast cancer) | 15 |
The precise mechanism of action for 2-Isopropyl-oxazole-5-boronic acid pinacol ester remains to be fully elucidated, but its structure suggests it may interact with molecular targets involved in cancer progression.
Case Studies
- Oxazole Derivatives Against Bacterial Infections : A comprehensive review examined various oxazole derivatives and their efficacy against resistant bacterial strains. The study found that modifications in the oxazole ring significantly influenced antibacterial activity.
- Anticancer Screening : In a series of experiments conducted on different cancer cell lines, several boronic acid derivatives were tested for their ability to induce apoptosis. The results indicated that compounds with an oxazole moiety exhibited enhanced cytotoxicity compared to those without.
Q & A
Q. Advanced Characterization Methods
- ¹¹B NMR : Confirms boronate ester integrity (δ ~28–32 ppm for pinacol esters).
- X-ray crystallography : Resolves stereochemistry and boron coordination geometry.
- HPLC-MS : Detects trace hydrolysis products (boronic acid) under aqueous conditions .
How should researchers address contradictory data on coupling yields reported in literature?
Advanced Troubleshooting
Discrepancies often arise from catalyst impurities, moisture, or oxygen sensitivity. Systematic optimization includes:
- Ligand screening : Bulky ligands (e.g., DavePhos) improve sterically hindered couplings.
- Solvent drying : Use molecular sieves in THF/dioxane.
- Base selection : Cs₂CO₃ may outperform K₃PO₄ in moisture-sensitive reactions .
What mechanistic insights explain the role of Pd in cross-couplings with this ester?
Advanced Mechanistic Studies
Pd(0) undergoes oxidative addition with aryl halides, followed by transmetalation with the boronate ester (activated via hydrolysis). Kinetic isotope effects (KIEs) and DFT calculations reveal rate-determining steps. Spectroscopic techniques (e.g., EXAFS) probe Pd intermediate structures during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
